1,2,3,3a,7,8-Hexahydropyrazolo[3,4-a]quinolizine
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Overview
Description
1,2,3,3a,7,8-Hexahydropyrazolo[3,4-a]quinolizine is a heterocyclic compound that belongs to the class of pyrazoloquinolizines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound makes it an interesting subject for research in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,3a,7,8-Hexahydropyrazolo[3,4-a]quinolizine typically involves the reaction of aminopyrazoles with aldehydes and 1,3-dicarbonyl compounds. One common method is the Biginelli-type reaction, which can be carried out under catalyst-free conditions in boiling dimethylformamide (DMF). This reaction yields 2-aryl-8-oxo-4,5,6,7,8,9-hexahydropyrazolo[5,1-b]quinazolin-3-carbonitriles in good yields .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the scalability of the Biginelli-type reaction and the availability of starting materials suggest that this method could be adapted for large-scale production.
Chemical Reactions Analysis
Types of Reactions
1,2,3,3a,7,8-Hexahydropyrazolo[3,4-a]quinolizine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include oxo derivatives, dihydro derivatives, and various substituted pyrazoloquinolizines, depending on the specific reagents and conditions used.
Scientific Research Applications
1,2,3,3a,7,8-Hexahydropyrazolo[3,4-a]quinolizine has several scientific research applications, including:
Chemistry: The compound serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibition and receptor binding.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1,2,3,3a,7,8-Hexahydropyrazolo[3,4-a]quinolizine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Known for its use as a scaffold in drug discovery.
Thiazolo[3,2-a]pyrimidine: Exhibits high antitumor, antibacterial, and anti-inflammatory activities.
Uniqueness
1,2,3,3a,7,8-Hexahydropyrazolo[3,4-a]quinolizine is unique due to its specific structure, which allows for diverse chemical modifications and a wide range of biological activities
Properties
CAS No. |
646068-73-7 |
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Molecular Formula |
C10H13N3 |
Molecular Weight |
175.23 g/mol |
IUPAC Name |
1,2,3,3a,7,8-hexahydropyrazolo[3,4-a]quinolizine |
InChI |
InChI=1S/C10H13N3/c1-2-5-13-6-4-8-7-11-12-10(8)9(13)3-1/h1,3-4,6,8,11-12H,2,5,7H2 |
InChI Key |
RXOCROQMKLAPBW-UHFFFAOYSA-N |
Canonical SMILES |
C1CN2C=CC3CNNC3=C2C=C1 |
Origin of Product |
United States |
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